4-Methyl-2-quinolyl disulfide
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Overview
Description
4-Methyl-2-quinolyl disulfide is an organic compound with the molecular formula C20H16N2S2. It belongs to the class of disulfides, which are characterized by the presence of a sulfur-sulfur bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-quinolyl disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 4-methyl-2-quinoline thiol with an oxidizing agent such as molecular oxygen or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of disulfides often involves the use of more scalable methods. For example, the reaction of organic halides with sodium thiosulfate in DMSO can be employed to produce symmetrical disulfides. This method is advantageous due to its simplicity and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-quinolyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-quinolyl disulfide has several applications in scientific research:
Biology: Studied for its role in protein folding and stabilization due to its disulfide bond.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of vulcanizers and as intermediates in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-quinolyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein’s three-dimensional structure .
Comparison with Similar Compounds
- Dimethyl disulfide
- Diethyl disulfide
- Methyl propyl disulfide
- Methyl furfuryl disulfide
Comparison: 4-Methyl-2-quinolyl disulfide is unique due to the presence of the quinoline ring, which imparts distinct chemical properties and potential biological activities. Compared to simpler disulfides like dimethyl disulfide, it offers more complex interactions and applications in various fields .
Properties
CAS No. |
66546-28-9 |
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Molecular Formula |
C20H16N2S2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-methyl-2-[(4-methylquinolin-2-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C20H16N2S2/c1-13-11-19(21-17-9-5-3-7-15(13)17)23-24-20-12-14(2)16-8-4-6-10-18(16)22-20/h3-12H,1-2H3 |
InChI Key |
PPKNKZQDYHGQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SSC3=NC4=CC=CC=C4C(=C3)C |
Origin of Product |
United States |
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